Bis-PEG13-acid

PEG linker purity monodisperse PEG quality control

Bis-PEG13-acid (CAS 892155-64-5) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid (-COOH) groups separated by a defined PEG13 spacer. Its molecular formula is C30H58O17 with a molecular weight of 690.8 g/mol, corresponding to exactly 13 ethylene oxide repeat units.

Molecular Formula C30H58O17
Molecular Weight 690.8 g/mol
CAS No. 892155-64-5
Cat. No. B521440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG13-acid
CAS892155-64-5
SynonymsBis-PEG13-acid
Molecular FormulaC30H58O17
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)
InChIKeyKOVYBDAGTRVAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG13-acid (CAS 892155-64-5) Procurement Guide: Homobifunctional PEG Linker for PROTAC and Bioconjugation Applications


Bis-PEG13-acid (CAS 892155-64-5) is a monodisperse, homobifunctional polyethylene glycol (PEG) linker containing two terminal carboxylic acid (-COOH) groups separated by a defined PEG13 spacer . Its molecular formula is C30H58O17 with a molecular weight of 690.8 g/mol, corresponding to exactly 13 ethylene oxide repeat units . The compound is supplied as a colorless to pale yellow oily liquid with a purity specification of >98% . The terminal carboxylic acid moieties react with primary amine groups in the presence of standard coupling reagents such as EDC, DCC, or HATU to form stable amide bonds, enabling its use as a covalent tether in targeted protein degradation (PROTAC) synthesis, antibody-drug conjugate (ADC) development, and general bioconjugation applications .

Why Bis-PEG13-acid Cannot Be Substituted with Alternative PEG Linkers in PROTAC SAR Campaigns


Substituting Bis-PEG13-acid with other in-class PEG linkers—even those differing by a single ethylene oxide unit—introduces quantifiable changes in linker length and conformational flexibility that directly affect ternary complex formation and degradation efficiency in PROTAC applications [1]. Systematic linker length variation studies across PROTAC programs demonstrate that degradation potency is highly sensitive to PEG chain length, with suboptimal linkers reducing DC50 values by orders of magnitude [1]. The 13-unit PEG spacer provides a specific end-to-end distance that may be uniquely matched to the spatial requirements of particular E3 ligase-target protein pairs [2]. Furthermore, substitution with polydisperse PEG alternatives introduces batch-to-batch variability in molecular weight distribution, compromising reproducibility in quantitative structure-activity relationship (SAR) studies where linker length is a controlled variable [3].

Bis-PEG13-acid Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogous PEG Linkers


Purity Specification Comparison: Bis-PEG13-acid vs. Polydisperse PEG Alternatives

Bis-PEG13-acid is supplied as a monodisperse, single-molecular-weight compound with a purity specification of >98% as determined by HPLC analysis . In contrast, polydisperse PEG alternatives with nominal molecular weight designations (e.g., PEG600, PEG1000) exhibit Gaussian molecular weight distributions with polydispersity indices (PDI) typically ranging from 1.05 to 1.20, representing heterogeneous mixtures of chain lengths rather than a single defined compound [1]. For polymer-grade PEG-diacid alternatives such as CAS 173323-15-4, the product is characterized as a polymer mixture with average molecular weight rather than a discrete molecular entity .

PEG linker purity monodisperse PEG quality control

PEG Spacer Length Positioning: PEG13 Occupies the Mid-Range of PROTAC Linker Optimization Space

Bis-PEG13-acid contains exactly 13 ethylene oxide repeat units, positioning it within the optimal linker length range reported for PROTAC development. Systematic analyses of PROTAC linker optimization studies indicate that the ideal linker length for effective ternary complex formation and target degradation typically falls between 12 and 20+ carbon equivalents, with PEG-based linkers of 4 to 13+ units frequently demonstrating optimal degradation efficiency [1][2]. Bis-PEG13-acid occupies the upper end of the commonly used PEG4-PEG8 range while remaining within the validated optimal window, providing greater separation distance between E3 ligase and target protein ligands compared to shorter PEG linkers [3].

PROTAC linker optimization PEG spacer length ternary complex formation

Solubility and Physicochemical Properties: DMSO Solubility and Calculated Density of Bis-PEG13-acid

Bis-PEG13-acid is documented as soluble in DMSO, a key solvent for stock solution preparation in PROTAC and bioconjugation workflows . The compound has a calculated density of 1.159±0.06 g/cm³ and a boiling point of 736.5±60.0 °C at 760 mmHg . The hydrophilic PEG13 spacer enhances aqueous solubility of the final conjugate compared to alkyl-chain linkers of comparable length, a class-level property of PEG-based linkers that reduces aggregation and improves the drug-like properties of PROTAC molecules [1].

PEG linker solubility physicochemical characterization DMSO solubility

Dual Carboxylic Acid Functionality: Versatile Amide Conjugation with Primary Amines

Bis-PEG13-acid features two terminal carboxylic acid groups that react with primary amine-containing molecules in the presence of coupling reagents including EDC, DCC, and HATU to form stable amide bonds . This homobifunctional reactivity distinguishes it from heterobifunctional PEG linkers (e.g., HO-PEG13-COOH, NH2-PEG13-COOH) that contain only a single carboxylic acid moiety . The dual -COOH functionality enables simultaneous conjugation to two amine-containing moieties—such as an E3 ligase ligand and a target protein ligand in PROTAC synthesis—in a single synthetic step following activation .

amide bond formation EDC coupling homobifunctional linker

Monodisperse PEG13 Chain Length vs. Polymer-Grade PEG Alternatives: Batch-to-Batch Reproducibility

Bis-PEG13-acid is a monodisperse, single-molecular-weight compound (exact MW = 690.8 g/mol) with a defined structure of 13 ethylene oxide repeat units . In contrast, polymer-grade PEG-diacid alternatives such as those listed under related CAS numbers (51178-68-8, 173323-15-4, 1053656-79-3, 1383567-60-9) are polydisperse mixtures with average molecular weight designations rather than discrete molecular entities . The use of monodisperse PEG linkers in PROTAC library synthesis has been identified as essential for generating meaningful degradation vectors rather than noisy IC50 curves, as polydispersity introduces uncontrolled linker length variation that confounds SAR interpretation [1].

monodisperse PEG batch consistency PROTAC reproducibility

Documented Purity Benchmark: >98% HPLC Purity with Certificate of Analysis Support

Bis-PEG13-acid is commercially supplied with a purity specification of >98% as determined by HPLC analysis, with batch-specific purity data provided on the Certificate of Analysis (CoA) . Alternative sources provide a specification of ≥95% (oligomer purity) for the same CAS registry number . The availability of batch-specific CoA documentation enables quality control verification prior to use in sensitive applications such as PROTAC library synthesis and bioconjugation, where impurity profiles can affect conjugation efficiency and downstream biological assay interpretation [1].

HPLC purity Certificate of Analysis quality assurance

Bis-PEG13-acid Application Scenarios: Where PEG13 Differentiation Drives Experimental Outcomes


PROTAC Linker Library Synthesis for Systematic SAR Campaigns

Bis-PEG13-acid is specifically suited for inclusion in PROTAC linker length optimization libraries, where systematic variation of PEG spacer length is used to identify the optimal separation distance for ternary complex formation between E3 ligase and target protein [1]. Its monodisperse, single-molecular-weight composition (exact MW = 690.8 g/mol) ensures that linker length is a controlled variable across library members, enabling reproducible DC50 measurements and clear structure-activity relationships [2]. The 13-unit PEG spacer occupies the mid-to-upper range of the validated optimal linker length window (12-20+ carbon equivalents), providing greater separation distance than commonly used PEG4-PEG8 linkers while remaining within the optimal range [3].

Homobifunctional Bioconjugation and Crosslinking of Amine-Containing Biomolecules

Bis-PEG13-acid is employed as a homobifunctional crosslinker for the simultaneous conjugation of two primary amine-containing biomolecules—including proteins, peptides, antibodies, and amine-modified oligonucleotides—via stable amide bond formation [1]. Activation of both terminal carboxylic acid groups with EDC, DCC, or HATU enables symmetrical conjugation to two amine moieties in a single synthetic step, simplifying workflows compared to sequential conjugation strategies required for heterobifunctional alternatives [2]. The hydrophilic PEG13 spacer enhances aqueous solubility of the resulting bioconjugates and reduces aggregation propensity compared to alkyl-chain crosslinkers [3].

Antibody-Drug Conjugate (ADC) Linker Intermediate and Scaffold Development

Bis-PEG13-acid serves as a versatile intermediate for generating ADC linkers through conversion of its carboxylic acid groups to activated esters (e.g., Bis-PEG13-NHS ester), which are documented as cleavable ADC linkers used in antibody-drug conjugate synthesis [1]. The monodisperse PEG13 backbone provides a defined separation distance between the antibody attachment site and the cytotoxic payload, enabling controlled drug-to-antibody ratio (DAR) and reproducible pharmacokinetic profiles in ADC development [2]. Its >98% purity specification with batch-specific Certificate of Analysis supports cGMP manufacturing and regulatory documentation requirements for ADC development programs [3].

Surface Functionalization and Nanoparticle Coating for Biomedical Devices

Bis-PEG13-acid is utilized for covalent attachment of PEG layers to amine-functionalized surfaces, nanoparticles, and medical device coatings through amide bond formation [1]. The dual carboxylic acid groups enable either bifunctional tethering (anchoring to the surface while presenting a second reactive group for subsequent conjugation) or crosslinking of adjacent surface amines to form a dense PEG brush layer [2]. The monodisperse PEG13 chain provides a consistent, well-defined hydrophilic coating thickness that reduces non-specific protein adsorption and improves biocompatibility, with batch-to-batch consistency ensuring reproducible surface modification outcomes [3].

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